molecular formula C8H11NO5 B14365862 Methyl 3-[2-ethoxy(oxo)acetamido]prop-2-enoate CAS No. 91024-67-8

Methyl 3-[2-ethoxy(oxo)acetamido]prop-2-enoate

Cat. No.: B14365862
CAS No.: 91024-67-8
M. Wt: 201.18 g/mol
InChI Key: KGNIRUJCHFZEEC-UHFFFAOYSA-N
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Description

Methyl 3-[2-ethoxy(oxo)acetamido]prop-2-enoate is a chemical compound with a complex structure that includes an ester, an amide, and an ethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[2-ethoxy(oxo)acetamido]prop-2-enoate typically involves the reaction of ethyl oxalyl chloride with an appropriate amine to form the corresponding amide. This intermediate is then reacted with methyl acrylate under controlled conditions to yield the final product. The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[2-ethoxy(oxo)acetamido]prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Methyl 3-[2-ethoxy(oxo)acetamido]prop-2-enoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 3-[2-ethoxy(oxo)acetamido]prop-2-enoate involves its interaction with specific molecular targets. The ester and amide functional groups can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological pathways. The ethoxy group may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[2-methoxy(oxo)acetamido]prop-2-enoate
  • Ethyl 3-[2-ethoxy(oxo)acetamido]prop-2-enoate
  • Methyl 3-[2-ethoxy(oxo)acetamido]but-2-enoate

Uniqueness

Methyl 3-[2-ethoxy(oxo)acetamido]prop-2-enoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both ester and amide groups allows for diverse reactivity, making it a versatile compound in synthetic and medicinal chemistry.

Properties

CAS No.

91024-67-8

Molecular Formula

C8H11NO5

Molecular Weight

201.18 g/mol

IUPAC Name

methyl 3-[(2-ethoxy-2-oxoacetyl)amino]prop-2-enoate

InChI

InChI=1S/C8H11NO5/c1-3-14-8(12)7(11)9-5-4-6(10)13-2/h4-5H,3H2,1-2H3,(H,9,11)

InChI Key

KGNIRUJCHFZEEC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)NC=CC(=O)OC

Origin of Product

United States

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